6-Bromo-2-chloro-3-(difluoromethyl)pyridine
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Overview
Description
6-Bromo-2-chloro-3-(difluoromethyl)pyridine is a halogenated pyridine derivative with the molecular formula C6H3BrClF2N and a molecular weight of 242.45 g/mol . This compound is characterized by the presence of bromine, chlorine, and difluoromethyl groups attached to a pyridine ring, making it a valuable intermediate in various chemical syntheses and industrial applications.
Preparation Methods
The synthesis of 6-Bromo-2-chloro-3-(difluoromethyl)pyridine typically involves halogenation and difluoromethylation reactions. One common synthetic route includes the bromination of 2-chloro-3-(difluoromethyl)pyridine using bromine or a brominating agent under controlled conditions . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as temperature control, solvent selection, and the use of catalysts.
Chemical Reactions Analysis
6-Bromo-2-chloro-3-(difluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyridine N-oxides or reduction to remove halogen atoms.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Major products formed from these reactions depend on the specific reagents and conditions used, but they often include substituted pyridines and biaryl derivatives.
Scientific Research Applications
6-Bromo-2-chloro-3-(difluoromethyl)pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical studies.
Medicine: It is a precursor in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Bromo-2-chloro-3-(difluoromethyl)pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of halogen atoms and the difluoromethyl group can enhance binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
Similar compounds to 6-Bromo-2-chloro-3-(difluoromethyl)pyridine include:
3-Bromo-2-chloro-6-(difluoromethyl)pyridine: Differing in the position of the bromine atom, this compound exhibits similar reactivity but may have distinct physical properties and applications.
2-Bromo-3-chloro-6-(difluoromethyl)pyridine: Another positional isomer with comparable chemical behavior.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and suitability for particular synthetic applications.
Properties
CAS No. |
1806011-18-6 |
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Molecular Formula |
C6H3BrClF2N |
Molecular Weight |
242.45 g/mol |
IUPAC Name |
6-bromo-2-chloro-3-(difluoromethyl)pyridine |
InChI |
InChI=1S/C6H3BrClF2N/c7-4-2-1-3(6(9)10)5(8)11-4/h1-2,6H |
InChI Key |
WSNCHFHWEOZUKN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1C(F)F)Cl)Br |
Origin of Product |
United States |
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